molecular formula C19H13Cl2N7O4 B061773 [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene CAS No. 172701-69-8

[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene

Cat. No. B061773
CAS RN: 172701-69-8
M. Wt: 474.3 g/mol
InChI Key: GFNIMJBHZLTNCT-UHFFFAOYSA-N
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Description

[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene involves the formation of a stable complex with nitric oxide. This complex formation results in a change in the fluorescence properties of the compound, which can be used for the detection of nitric oxide in biological systems. In photodynamic therapy, this compound is activated by light, which results in the production of reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene are dependent on its application. In the case of its use as a fluorescent probe for the detection of nitric oxide, this compound has been shown to have high selectivity and sensitivity for nitric oxide detection. In photodynamic therapy, this compound has been shown to induce cell death in cancer cells through the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

The advantages of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene for lab experiments include its high selectivity and sensitivity for nitric oxide detection, its potential use as a photosensitizer for photodynamic therapy in cancer treatment, and its potential use as a material for organic electronics. However, the limitations of this compound include its complex synthesis method and the potential for toxicity in biological systems.

Future Directions

There are several future directions for the study of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene. These include the development of new synthesis methods that are more efficient and less toxic, the optimization of its use as a fluorescent probe for the detection of nitric oxide in biological systems, and the investigation of its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to determine the potential applications of this compound as a material for organic electronics and to investigate its potential toxicity in biological systems.

Synthesis Methods

[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-chlorobenzylamine and 4-methoxyphenyl hydrazine to form 2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. This intermediate compound is then reacted with chloromethyl methyl ether and sodium hydroxide to form 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. The final step involves the reaction of 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine with 4-nitrophenylhydrazine and sodium azide to form the final product [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene.

Scientific Research Applications

[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene has potential applications in various fields of scientific research. This compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been studied for its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use as a material for organic electronics.

properties

CAS RN

172701-69-8

Product Name

[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene

Molecular Formula

C19H13Cl2N7O4

Molecular Weight

474.3 g/mol

IUPAC Name

[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene

InChI

InChI=1S/C19H13Cl2N7O4/c1-31-17-16(19-25-23-15(10-20)32-19)26-27(14-4-2-3-11(21)9-14)18(17)24-22-12-5-7-13(8-6-12)28(29)30/h2-9H,10H2,1H3

InChI Key

GFNIMJBHZLTNCT-UHFFFAOYSA-N

SMILES

COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-]

synonyms

[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methox y-pyrazol-3-yl]-(4-nitrophenyl)diazene

Origin of Product

United States

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